Enciprazine, (R)-
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Overview
Description
(-)-Enciprazine: is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (-) enantiomer is the active form. This compound has garnered interest due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Enciprazine involves several steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This is typically achieved through a series of condensation reactions.
Chiral resolution: The racemic mixture is separated into its enantiomers using chiral chromatography or other resolution techniques.
Final purification: The desired (-) enantiomer is purified to achieve high enantiomeric purity.
Industrial Production Methods: Industrial production of (-)-Enciprazine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (-)-Enciprazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : (-)-Enciprazine is used as a chiral building block in the synthesis of other complex molecules. Its unique structure makes it valuable in asymmetric synthesis.
Biology: : In biological research, (-)-Enciprazine is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine: : The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry: : (-)-Enciprazine is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (-)-Enciprazine involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. This interaction can lead to changes in mood, cognition, and behavior, making it a potential therapeutic agent for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
(+)-Enciprazine: The enantiomer of (-)-Enciprazine, which may have different biological activities.
Fluoxetine: A selective serotonin reuptake inhibitor with similar therapeutic applications.
Sertraline: Another selective serotonin reuptake inhibitor used in the treatment of depression and anxiety.
Uniqueness: : (-)-Enciprazine is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its ability to selectively interact with certain receptors in the brain sets it apart from other compounds with similar therapeutic applications.
Properties
CAS No. |
68577-20-8 |
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Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m1/s1 |
InChI Key |
KSQCNASWXSCJTD-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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